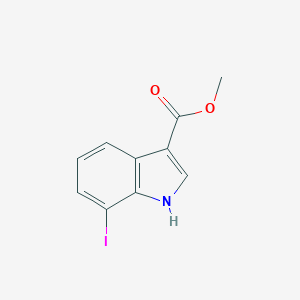
methyl 7-iodo-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-iodo-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for the development of new drugs.
Aplicaciones Científicas De Investigación
Methyl 7-iodo-1H-indole-3-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Mecanismo De Acción
The mechanism of action of methyl 7-iodo-1H-indole-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Methyl 7-iodo-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of various fungi and bacteria. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 7-iodo-1H-indole-3-carboxylate in lab experiments include its wide range of applications, its ability to inhibit the activity of certain enzymes and proteins, and its potential as a starting material for the synthesis of various biologically active compounds. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for the research and development of methyl 7-iodo-1H-indole-3-carboxylate. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods for the production of this compound to improve its availability and reduce its cost.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases.
4. Development of new derivatives of this compound with improved biological activities and reduced toxicity.
5. Exploration of the potential of this compound as a tool for studying various biological processes.
In conclusion, methyl 7-iodo-1H-indole-3-carboxylate is a synthetic compound with a wide range of applications in scientific research. It has been shown to exhibit various biological effects and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to better understand the mechanism of action of this compound and to develop new derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of methyl 7-iodo-1H-indole-3-carboxylate is a complex process that involves various steps. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction. In this reaction, an aldehyde and an amine are reacted in the presence of a Lewis acid catalyst to form an iminium ion, which then undergoes cyclization to form the desired compound.
Propiedades
Número CAS |
123020-21-3 |
|---|---|
Nombre del producto |
methyl 7-iodo-1H-indole-3-carboxylate |
Fórmula molecular |
C10H8INO2 |
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
methyl 7-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |
Clave InChI |
PFDZYKQIHMNZRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC2=C1C=CC=C2I |
SMILES canónico |
COC(=O)C1=CNC2=C1C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



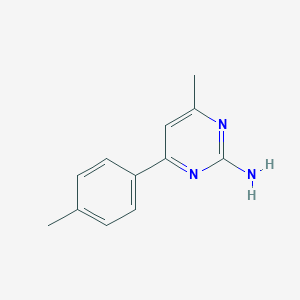
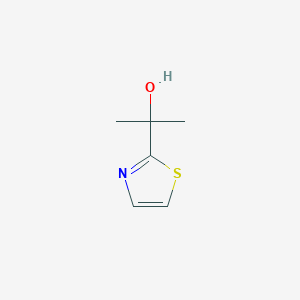
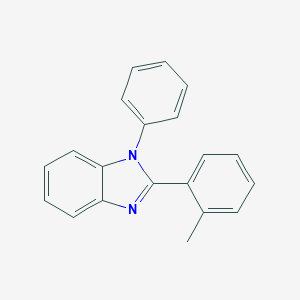
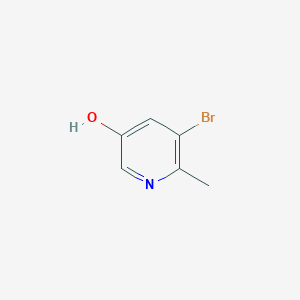
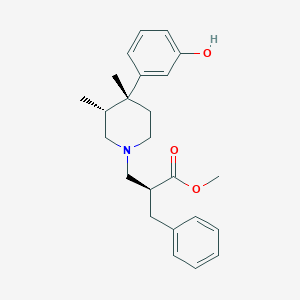
![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)
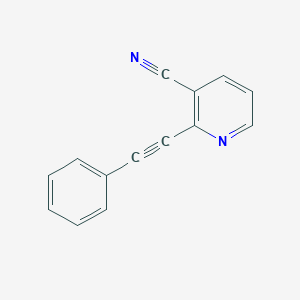
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
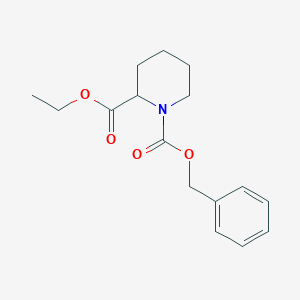
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)
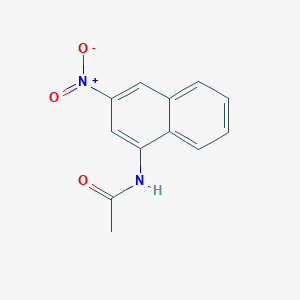
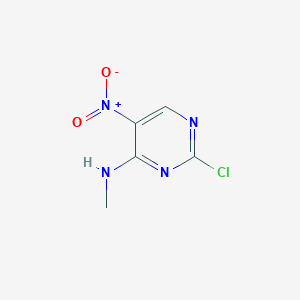
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)